molecular formula C41H50N2O11 B078663 Hedamycin CAS No. 11048-97-8

Hedamycin

Cat. No. B078663
CAS RN: 11048-97-8
M. Wt: 746.8 g/mol
InChI Key: RZOFHOWMWMTHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hedamycin is a natural product that belongs to the anthracycline class of antibiotics. It was first isolated from a soil sample in Japan in 1968 and has since been studied for its potential applications in cancer research. Hedamycin is known for its potent antitumor activity and has been shown to be effective against various types of cancer cells.

Scientific Research Applications

Interaction with DNA

Hedamycin, a member of the pluramycin family of drugs, exhibits notable antitumor and antimicrobial activities. Its mechanism of action primarily involves a direct interaction with DNA. This interaction is characterized by intercalation between the bases of the oligonucleotide and alkylation of a guanine residue at specific sites. Studies have shown that hedamycin binds preferentially to certain DNA sequences, such as 5'-CG-3', over others like 5'-TG-3'. This preference is attributed to the orientation and location of the N,N-dimethylvancosamine saccharide in the minor groove of the DNA (Owen et al., 2002).

Spectroscopic Studies

UV-Vis absorption spectroscopy has been utilized to study the binding of hedamycin to calf thymus DNA. The insights from these studies contribute to the understanding of the interaction dynamics of hedamycin with DNA, further elucidating its antitumor properties (Vîjan & Raducu, 2008).

Polyketide Synthase in Hedamycin Biosynthesis

Hedamycin is a complex polyketide antibiotic, and its biosynthesis involves unique features, including the involvement of both type I and type II polyketide synthases (PKSs). The hedamycin minimal PKS can synthesize a dodecaketide backbone, with the ketosynthase (KS) subunit showing specificity for both type I and type II acyl carrier proteins (ACPs). This multifaceted biosynthetic pathway contributes to the structural complexity and biological activity of hedamycin (Das & Khosla, 2009).

DNA Damage Responses and Cell Cycle Arrest

Hedamycin induces distinctive DNA damage responses in mammalian cells, including cell cycle arrest, without significantly affecting RNA or protein synthesis. This response varies in a concentration-dependent manner and involves the differential activation of DNA damage checkpoint proteins like p53, chk1, and chk2. The effect on cell cycle regulators such as cdc25A, E2F1, cyclin E, and p21 further elucidates the compound's potential in antitumor therapies (Tu, Melendy, & Beerman, 2004).

Hedamycin's Structural and Functional Characteristics

Hedamycin's structure, characterized by a planar anthrapyrantrione chromophore and attached aminosugar rings, plays a crucial role in its binding to DNA. This interaction involves both reversible and non-reversible modes. The study of hedamycin's interaction with DNA hexadeoxyribonucleotide duplexes using NMR titration experiments has provided insights into the structural basis of its 5′-pyGT-3′ sequence selectivity, an aspect critical to its function as an antitumor antibiotic (Pavlopoulos et al., 1999).

properties

CAS RN

11048-97-8

Product Name

Hedamycin

Molecular Formula

C41H50N2O11

Molecular Weight

746.8 g/mol

IUPAC Name

10-[4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione

InChI

InChI=1S/C41H50N2O11/c1-16-11-22-30(37-28(16)24(44)14-27(53-37)41(6)39(54-41)36-18(3)52-36)35(48)31-29(34(22)47)20(25-13-23(42(7)8)32(45)17(2)50-25)12-21(33(31)46)26-15-40(5,43(9)10)38(49)19(4)51-26/h11-12,14,17-19,23,25-26,32,36,38-39,45-46,49H,13,15H2,1-10H3

InChI Key

RZOFHOWMWMTHDX-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)C2=CC(=C(C3=C2C(=O)C4=C(C3=O)C5=C(C(=C4)C)C(=O)C=C(O5)C6(C(O6)C7C(O7)C)C)O)C8CC(C(C(O8)C)O)(C)N(C)C)N(C)C)O

Canonical SMILES

CC1C(C(CC(O1)C2=CC(=C(C3=C2C(=O)C4=C(C3=O)C5=C(C(=C4)C)C(=O)C=C(O5)C6(C(O6)C7C(O7)C)C)O)C8CC(C(C(O8)C)O)(C)N(C)C)N(C)C)O

Other CAS RN

11048-97-8

synonyms

Hedamycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hedamycin
Reactant of Route 2
Reactant of Route 2
Hedamycin
Reactant of Route 3
Hedamycin
Reactant of Route 4
Hedamycin
Reactant of Route 5
Hedamycin
Reactant of Route 6
Hedamycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.